Dipropyl 2,3-dichlorobutanedioate

Description

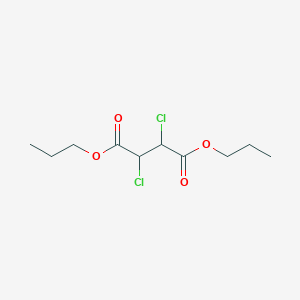

Dipropyl 2,3-dichlorobutanedioate is a chlorinated ester compound characterized by two propyl ester groups and chlorine substituents at the 2 and 3 positions of the butanedioate backbone. The presence of chlorine atoms may enhance its stability and reactivity compared to non-halogenated analogs.

Properties

CAS No. |

62243-28-1 |

|---|---|

Molecular Formula |

C10H16Cl2O4 |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

dipropyl 2,3-dichlorobutanedioate |

InChI |

InChI=1S/C10H16Cl2O4/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

SYGSDXZEGNCHHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C(C(=O)OCCC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a continuous reactor where 2,3-dichlorobutanedioic acid and propanol are fed continuously, and the product is collected continuously. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,3-dichlorobutanedioate can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2,3-dichlorobutanedioic acid and propanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl 2,3-dichlorobutanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,3-dichlorobutanedioic acid and propanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Analogues

a. Dipropyl Ether (CAS 111-43-3)

- Functional Group : Dipropyl ether is a simple ether (R-O-R'), whereas dipropyl 2,3-dichlorobutanedioate is a diester with chlorinated carbon centers.

- Physical Properties :

- Hazards: Dipropyl ether poses acute risks (e.g., irritation, dizziness) and is classified as a fire hazard .

b. Zygocaperoside and Isorhamnetin-3-O Glycoside

- Analytical Methods :

Hypothetical Data Table for Comparative Analysis

Note: Data marked with an asterisk () are inferred due to lack of direct evidence.*

Research Findings and Limitations

- Spectroscopic Techniques : Structural analysis of this compound would rely on NMR and UV-Vis spectroscopy, as demonstrated for glycosides in Z. fabago . Chlorine substituents would produce distinct $^{13}$C-NMR shifts (~40–60 ppm for C-Cl) and characteristic fragmentation in mass spectrometry.

- Industrial Relevance : Dipropyl ether’s role as a solvent contrasts with the hypothesized niche applications of this compound in agrochemical or polymer industries.

Critical Notes on Evidence Utilization

- The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.

- Comparative analysis emphasizes functional group differences and extrapolates hazards/reactivity based on chlorine content and ester chemistry.

- Further studies using the spectroscopic methodologies outlined in are recommended to validate the compound’s properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.